LogP Differentiation: 3-Thione Exhibits ~18% Higher Calculated Lipophilicity Than the 3-Ketone Analog
Hexahydroindolizine-3(2H)-thione (3-thione) shows a calculated LogP of 1.3, compared to 1.10 for the direct ketone analog hexahydro-3(2H)-indolizinone (CAS 71779-55-0), a difference of ΔLogP = +0.20 [1]. In medicinal chemistry, C=S is a recognized bioisostere for C=O, and a ΔLogP of approximately +0.2 to +0.7 log units is class-typical for the O→S exchange [2]. This increased lipophilicity can enhance membrane permeability and alter protein-binding profiles in assay systems, making the thione a systematically distinguishable tool compound from the ketone.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.3 (computed; PSA = 35.3 Ų; 0 H-bond donors; 1 H-bond acceptor) |
| Comparator Or Baseline | Hexahydro-3(2H)-indolizinone (CAS 71779-55-0): LogP = 1.10 (computed; PSA = 20.31 Ų; 0 H-bond donors; 1 H-bond acceptor) |
| Quantified Difference | ΔLogP = +0.20 (18% increase in partition coefficient); ΔPSA = +15.0 Ų (74% increase in polar surface area) |
| Conditions | In silico computed values; octanol-water partition coefficient model |
Why This Matters
When selecting a hexahydroindolizine scaffold for assay development or SAR exploration, a 0.2 log unit lipophilicity shift and a 74% larger PSA materially affect solubility, permeability, and target engagement—the thione and ketone are not functionally interchangeable.
- [1] Molaid Chemical Database. Hexahydroindolizine-3(2H)-thione (CAS 179685-66-6). Computed LogP: 1.3, PSA: 35.3 Ų. URL: https://www.molaid.com/MS_62081 View Source
- [2] Bobinski T. Unlocking the potential of the thioamide group in drug design. LinkedIn Article, December 2024. Thioamides exhibit enhanced lipophilicity and more substantial hydrogen bond donation compared to canonical amides. View Source
